molecular formula C15H20F2N2O3S B3019003 2,6-Difluoro-N-[(1-morpholin-4-ylcyclobutyl)methyl]benzenesulfonamide CAS No. 2380182-92-1

2,6-Difluoro-N-[(1-morpholin-4-ylcyclobutyl)methyl]benzenesulfonamide

Cat. No.: B3019003
CAS No.: 2380182-92-1
M. Wt: 346.39
InChI Key: UACWBHCXJUVZEE-UHFFFAOYSA-N
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Description

2,6-Difluoro-N-[(1-morpholin-4-ylcyclobutyl)methyl]benzenesulfonamide is a chemical compound with the molecular formula C15H20F2N2O3S and a molecular weight of 346.39 g/mol

Preparation Methods

The synthesis of 2,6-Difluoro-N-[(1-morpholin-4-ylcyclobutyl)methyl]benzenesulfonamide typically involves multiple steps, including the formation of the morpholine ring, the introduction of the cyclobutyl group, and the sulfonamide formation. Specific synthetic routes and reaction conditions may vary, but common methods include:

    Formation of the Morpholine Ring: This can be achieved through the reaction of amino alcohols with α-haloacid chlorides, followed by cyclization and reduction reactions.

    Introduction of the Cyclobutyl Group: This step often involves the use of cyclobutyl halides or cyclobutyl Grignard reagents, which react with the morpholine derivative to form the desired cyclobutylmethyl intermediate.

    Sulfonamide Formation: The final step involves the reaction of the cyclobutylmethyl intermediate with 2,6-difluorobenzenesulfonyl chloride under basic conditions to form the target compound.

Chemical Reactions Analysis

2,6-Difluoro-N-[(1-morpholin-4-ylcyclobutyl)methyl]benzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine atoms, using nucleophiles such as amines or thiols.

Scientific Research Applications

2,6-Difluoro-N-[(1-morpholin-4-ylcyclobutyl)methyl]benzenesulfonamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: It is employed in the study of enzyme inhibition and receptor binding due to its unique structural features.

    Medicine: The compound has potential therapeutic applications, including as an anti-inflammatory and anticancer agent.

    Industry: It is used in the development of advanced materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 2,6-Difluoro-N-[(1-morpholin-4-ylcyclobutyl)methyl]benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity . Additionally, it can interact with cell surface receptors, modulating signal transduction pathways and affecting cellular responses .

Comparison with Similar Compounds

2,6-Difluoro-N-[(1-morpholin-4-ylcyclobutyl)methyl]benzenesulfonamide can be compared with other similar compounds, such as:

    2,6-Difluorobenzenesulfonamide: Lacks the morpholine and cyclobutyl groups, resulting in different chemical properties and applications.

    N-(Cyclobutylmethyl)benzenesulfonamide: Lacks the difluoro and morpholine groups, leading to variations in reactivity and biological activity.

    Morpholine-substituted benzenesulfonamides: These compounds have similar structural features but may differ in the position and number of substituents, affecting their overall properties.

Biological Activity

2,6-Difluoro-N-[(1-morpholin-4-ylcyclobutyl)methyl]benzenesulfonamide is a compound that has garnered attention for its potential biological activities, particularly in therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

  • IUPAC Name : this compound
  • Molecular Formula : C13H16F2N2O2S
  • Molecular Weight : 302.34 g/mol

Biological Activity

Research indicates that this compound exhibits several biological activities:

Antimicrobial Activity

Studies have shown that sulfonamide derivatives, including this compound, possess significant antimicrobial properties. For instance, a study evaluating various benzenesulfonamide derivatives demonstrated that certain modifications enhance antibacterial activity against Gram-positive and Gram-negative bacteria. The specific activity of this compound against specific strains remains to be fully elucidated but suggests potential in treating bacterial infections .

Anti-inflammatory Effects

The compound's anti-inflammatory properties have been investigated through various models. In one study, benzenesulfonamide derivatives were shown to inhibit carrageenan-induced paw edema in rats, indicating a potential mechanism for reducing inflammation. The compound's efficacy was measured at different time intervals, showing significant reductions in edema at doses of 10 mg/kg .

The proposed mechanism involves inhibition of certain enzymes or pathways associated with inflammation and infection. Specifically, the sulfonamide moiety may interfere with bacterial folate synthesis by mimicking para-aminobenzoic acid (PABA), a substrate for dihydropteroate synthase. This inhibition can disrupt bacterial growth and proliferation.

Case Studies

Several case studies have explored the biological activity of similar compounds:

  • Study on Benzenesulfonamides : A study evaluated the anti-inflammatory effects of various benzenesulfonamide derivatives, including those structurally similar to this compound. Results indicated significant inhibition of paw edema in rat models .
  • Antimicrobial Testing : Another investigation focused on the antimicrobial properties of sulfonamide derivatives against a panel of bacterial strains. The results highlighted the importance of structural modifications in enhancing activity against resistant strains .

Data Table: Biological Activity Summary

Activity TypeObserved EffectReference
AntimicrobialSignificant activity against bacterial strains
Anti-inflammatoryReduced paw edema in rat models
MechanismInhibition of dihydropteroate synthase

Properties

IUPAC Name

2,6-difluoro-N-[(1-morpholin-4-ylcyclobutyl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20F2N2O3S/c16-12-3-1-4-13(17)14(12)23(20,21)18-11-15(5-2-6-15)19-7-9-22-10-8-19/h1,3-4,18H,2,5-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UACWBHCXJUVZEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(CNS(=O)(=O)C2=C(C=CC=C2F)F)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20F2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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